molecular formula C45H45BrN6O8S B608882 PROTAC Mcl1 degrader-1

PROTAC Mcl1 degrader-1

Cat. No.: B608882
M. Wt: 909.8 g/mol
InChI Key: BORXNUWYWZOREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC Mcl1 degrader-1: compound C3 ) is a proteolysis targeting chimera (PROTAC) designed to selectively inhibit Mcl-1, a member of the Bcl-2 family of proteins. Its chemical structure is characterized by a ligand that binds to the E3 ligase cereblon (CRBN), facilitating the degradation of Mcl-1 through ubiquitination and subsequent proteasomal breakdown .

Scientific Research Applications

PROTAC Mcl1 degrader-1 has significant implications across various scientific fields:

    Chemistry: Studying PROTACs and targeted protein degradation mechanisms.

    Biology: Investigating Bcl-2 family proteins and their roles in cell survival and apoptosis.

    Medicine: Developing potential therapies for cancer and other diseases where Mcl-1 overexpression is problematic.

    Industry: Exploring novel drug development strategies based on targeted protein degradation.

Mechanism of Action

The mechanism of action of PROTAC Mcl1 degrader-1 involves inducing the ubiquitination and proteasomal degradation of Mcl-1 . This is achieved by introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1 inhibitor S1-6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Mcl1 degrader-1 involves several steps. While the exact synthetic route may not be publicly disclosed, it likely includes coupling the CRBN-binding ligand (such as pomalidomide) with an Mcl-1 inhibitor (e.g., S1-6). The resulting hybrid molecule effectively targets Mcl-1 for degradation.

Industrial Production Methods: Information on large-scale industrial production methods for this compound is limited due to its research-oriented nature. custom synthesis services are available for rapid production and delivery of this compound .

Chemical Reactions Analysis

Types of Reactions: PROTAC Mcl1 degrader-1 undergoes several chemical reactions:

    Ubiquitination: The CRBN ligand facilitates the attachment of ubiquitin molecules to Mcl-1, marking it for proteasomal degradation.

    Proteasomal Breakdown: The ubiquitinated Mcl-1 is recognized and degraded by the proteasome.

Common Reagents and Conditions:

    CRBN Ligand: Pomalidomide (CRBN-binding ligand)

    Mcl-1 Inhibitor: S1-6 (with μM-range affinity)

    Ubiquitin Ligase: CRBN (E3 ligase)

Major Products: The primary product of these reactions is the degradation of Mcl-1, leading to reduced Mcl-1 protein levels.

Comparison with Similar Compounds

While specific comparisons are scarce, PROTAC Mcl1 degrader-1 stands out due to its dual inhibitory activity against both Mcl-1 and Bcl-2 (IC50 values of 0.78 μM and 0.54 μM, respectively). Similar compounds may include other PROTACs targeting Mcl-1 or Bcl-2 family members.

Properties

IUPAC Name

N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORXNUWYWZOREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45BrN6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC Mcl1 degrader-1
Reactant of Route 2
Reactant of Route 2
PROTAC Mcl1 degrader-1
Reactant of Route 3
PROTAC Mcl1 degrader-1
Reactant of Route 4
PROTAC Mcl1 degrader-1
Reactant of Route 5
Reactant of Route 5
PROTAC Mcl1 degrader-1
Reactant of Route 6
Reactant of Route 6
PROTAC Mcl1 degrader-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.